1-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone
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Overview
Description
1-(1-Ethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone is an organic compound characterized by the presence of a pyrazole ring substituted with an ethyl group and a difluoroethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone typically involves the reaction of 1-ethyl-1H-pyrazole with a difluoroacetylating agent. One common method includes the use of difluoroacetic anhydride or difluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions and at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up processes. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Ethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
1-(1-Ethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethanone moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-(1-Ethyl-1H-pyrazol-4-yl)ethanone: Lacks the difluoro substitution, leading to different chemical reactivity and biological activity.
1-(1-Methyl-1H-pyrazol-4-yl)-2,2-difluoroethanone: Substitution of the ethyl group with a methyl group alters the compound’s steric and electronic properties.
1-(1-Phenyl-1H-pyrazol-4-yl)-2,2-difluoroethanone:
Uniqueness: 1-(1-Ethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone is unique due to the presence of both the ethyl group and the difluoroethanone moiety, which confer distinct chemical properties and potential biological activities compared to its analogs.
Properties
IUPAC Name |
1-(1-ethylpyrazol-4-yl)-2,2-difluoroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O/c1-2-11-4-5(3-10-11)6(12)7(8)9/h3-4,7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKDPGHHYZWOFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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